tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C9H13BrN2O2S |
|---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
tert-butyl N-[(2-bromo-1,3-thiazol-4-yl)methyl]carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-6-5-15-7(10)12-6/h5H,4H2,1-3H3,(H,11,13) |
InChI Key |
SHOSFJXGSKFVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CSC(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme Overview
- Starting Materials: 2-bromothiazole or 2-bromothiazol-4-yl methylamine
- Reagents: tert-butyl chloroformate (Boc anhydride equivalent), base (commonly triethylamine or lithium diisopropylamide)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Typically low temperatures (0 to 20 °C) to improve selectivity and yield
- Purification: Recrystallization or chromatographic techniques
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Formation of 2-bromothiazol-4-yl methylamine | Starting from 2-bromothiazole, a nucleophilic substitution or lithiation followed by amination is performed to introduce the methylamine group at the 4-position of the thiazole ring. This step may involve lithium diisopropylamide (LDA) in THF at 0 °C to 20 °C for 12 hours to generate the anion intermediate, followed by quenching with an amine source. | High yield (up to 100%) reported with careful temperature control and reaction time management. |
| 2 | Carbamate protection via tert-butyl chloroformate | The amine intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine in dichloromethane at 0 °C to room temperature. The base scavenges the released HCl, facilitating carbamate formation. The reaction proceeds over several hours under inert atmosphere to avoid moisture. | Yields typically range from 70% to 90%. Purification by column chromatography or recrystallization yields pure tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate. |
| 3 | Purification and characterization | The crude product is purified by recrystallization from solvents like ethyl acetate/hexane or by silica gel chromatography. Characterization includes NMR, mass spectrometry, and melting point determination to confirm structure and purity. | Purity >98% achievable; melting point and spectral data consistent with expected structure. |
Reaction Conditions and Optimization
- Base selection: Triethylamine is commonly used for its mild basicity and ease of removal; however, lithium diisopropylamide (LDA) is employed for lithiation steps prior to amination.
- Solvent choice: Dichloromethane is preferred for carbamate formation due to its inertness and ability to dissolve both reactants and products. THF is favored for lithiation steps.
- Temperature control: Maintaining low temperatures (0–20 °C) is critical to prevent side reactions and decomposition.
- Reaction time: Typically ranges from 6 to 12 hours depending on scale and reagent quality.
| Parameter | Details |
|---|---|
| Starting material | 2-Bromothiazole or 2-bromothiazol-4-yl methylamine |
| Carbamate reagent | tert-Butyl chloroformate |
| Base | Triethylamine or lithium diisopropylamide |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | 0 to 20 °C |
| Reaction time | 6–12 hours |
| Purification | Recrystallization, silica gel chromatography |
| Typical yield | 70–100% depending on step |
| Molecular formula | C9H13BrN2O2S |
| Molecular weight | 293.18 g/mol |
- The compound exhibits high chemical stability under standard laboratory conditions.
- Analytical techniques such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the successful attachment of the tert-butyl carbamate group to the 2-bromothiazol-4-yl methyl moiety.
- The bromine atom remains reactive for further substitution, enabling derivatization.
- The synthetic accessibility score is moderate (~2.99), indicating the compound is reasonably straightforward to prepare in a laboratory setting.
- Solubility studies show moderate solubility in organic solvents, facilitating purification and handling.
The preparation of this compound is well-established through a two-step process involving lithiation and amination of 2-bromothiazole followed by carbamate protection using tert-butyl chloroformate. Careful control of reaction conditions such as temperature, solvent, and base choice is critical to achieve high yields and purity. This compound serves as a versatile intermediate for further synthetic applications and biological research.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., potassium carbonate) and a palladium catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is utilized in several scientific research fields:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Compounds
Key Observations:
Substituent Position and Reactivity :
- The target compound’s methylene linker distinguishes it from analogs with direct carbamate-thiazole bonds. This spacer may enhance conformational flexibility, influencing reactivity in nucleophilic substitutions or cross-coupling reactions .
- Bromine at the 2-position (vs. 4- or 5-) directs electrophilic aromatic substitution or metal-catalyzed coupling to specific sites on the thiazole ring .
Synthetic Utility :
- Compounds like tert-Butyl (4-bromothiazol-2-yl)carbamate (CAS 944804-88-0) are used in peptide coupling or as intermediates in kinase inhibitor synthesis .
- The methylene group in the target compound allows for post-functionalization (e.g., oxidation to aldehydes or further alkylation), expanding its utility in multi-step syntheses .
Safety and Handling :
- Brominated thiazoles generally exhibit hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335) . For example, tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS 1000576-79-3) requires inert atmosphere storage (2–8°C) to prevent degradation .
Purity and Commercial Availability :
- Analogs like tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS 1245647-95-3) are available at >97% purity, emphasizing their reliability in high-yield reactions .
Biological Activity
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The thiazole ring, combined with the bromine atom and carbamate functional group, suggests a range of interactions with biological targets that may lead to therapeutic applications. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C₉H₁₃BrN₂O₂S
- Molecular Weight : 293.18 g/mol
- CAS Number : 1000576-79-3
The presence of the bromine atom in the thiazole ring enhances the compound's reactivity and potential biological interactions. The tert-butyl group contributes to the lipophilicity of the molecule, which may improve its membrane permeability.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The mechanism involves binding to active sites of specific enzymes, thereby modulating their activity. This inhibition can affect various metabolic pathways, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Antimicrobial Activity : Thiazole derivatives have been studied for their antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some thiazole derivatives are known to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Enzyme Inhibition : The compound has been employed in studies focused on enzyme inhibitors, particularly those relevant to metabolic diseases.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of thiazole derivatives. This compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent.
Data Table: Biological Activities Comparison
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 15 | |
| This compound | Anticancer | 20 | |
| Similar Thiazole Derivative | Antimicrobial | 10 | |
| Similar Thiazole Derivative | Anticancer | 25 |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the desired product. Its applications extend beyond medicinal chemistry; it is also utilized as an intermediate in organic synthesis and in the development of specialty chemicals.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate to ensure high yield and purity?
- Methodological Answer :
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) as a protecting group for the amine to prevent undesired side reactions during coupling with the thiazole ring. Ensure anhydrous conditions to avoid hydrolysis of the Boc group .
- Bromination : Introduce bromine at the 2-position of the thiazole ring via electrophilic substitution. Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (1.1–1.3 eq Br₂ or NBS) to minimize over-bromination .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water mixtures) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H NMR to confirm the Boc group (singlet at δ 1.4 ppm for tert-butyl) and thiazole protons (δ 7.2–7.5 ppm for aromatic protons). C NMR should show the carbonyl signal at ~155 ppm for the carbamate .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: ~305.04 Da). Electrospray ionization (ESI) is preferred for polar intermediates .
- IR Spectroscopy : Detect the carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretch (if deprotected) at ~3300 cm⁻¹ .
Advanced Research Questions
Q. How can competing side reactions (e.g., debromination or carbamate hydrolysis) be minimized during synthesis?
- Methodological Answer :
- Reaction Solvent : Use aprotic solvents (e.g., DCM or THF) to suppress hydrolysis. Add molecular sieves to scavenge moisture .
- Temperature Control : Maintain sub-ambient temperatures during bromination to reduce radical side reactions. For example, NBS-mediated bromination at –10°C improves selectivity .
- Acid Scavengers : Include bases like DMAP or triethylamine to neutralize HBr byproducts, preventing acid-catalyzed Boc deprotection .
Q. What strategies optimize the coupling efficiency of the thiazole ring with the carbamate group?
- Methodological Answer :
- Activation Reagents : Use EDCI/HOBt or DCC/DMAP for carbamate formation. Pre-activate the carboxylic acid (if applicable) to enhance nucleophilic attack by the amine .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30–60 min at 80°C vs. 12 hours conventional) while maintaining >90% yield .
- Kinetic Monitoring : Track reaction progress via in-situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete Boc deprotection) .
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound and compare DSC (differential scanning calorimetry) thermograms with literature. Impurities >2% can depress melting points by 5–10°C .
- Spectral Validation : Cross-reference NMR shifts with structurally similar compounds (e.g., tert-butyl (4-bromophenyl)carbamate, δ 7.5 ppm for aromatic protons) .
Stability and Handling
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Storage Conditions :
| Condition | Stability Duration | Degradation Products | Reference |
|---|---|---|---|
| –20°C (dry, argon) | >12 months | None detected | |
| Room temperature | 1–3 months | De-brominated thiazole | |
| Aqueous solution | <24 hours | Hydrolyzed carbamate |
- Mitigation : Store under inert gas with desiccants. Avoid prolonged exposure to light (use amber vials) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Conduct systematic solubility screens (e.g., 1 mg/mL in 10 solvents). Typical results:
| Solvent | Solubility (mg/mL) |
|---|---|
| DCM | >50 |
| Methanol | ~10 |
| Hexane | <1 |
- Explanation : Discrepancies arise from crystallinity (amorphous vs. crystalline batches). Sonication or heating (40–50°C) improves dissolution in methanol .
Application in Further Synthesis
Q. What are effective methods for deprotecting the Boc group without degrading the thiazole ring?
- Methodological Answer :
- Acidic Conditions : Use 4M HCl in dioxane (2–4 hours, 0°C) for mild deprotection. Avoid TFA if the thiazole is electron-deficient, as it may protonate the ring .
- Alternative Deprotection : Employ catalytic HCl in EtOAc (0.1 eq, 2 hours) to minimize side reactions. Monitor via LC-MS for completeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
